XLogP3 Lipophilicity Differential: Cyclopropyl N3-Substitution Yields Lower logP Compared to Isopropyl Analog, Predicting Superior Aqueous Solubility
The target compound exhibits a computed XLogP3 of 0.3 [1], which is substantially lower than the XLogP3 expected for the N3-isopropyl analog (3-(propan-2-yl)-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, CAS 2098036-96-3). Based on the addition of two sp³ carbon atoms and the loss of cyclopropyl ring strain and sp² character, the isopropyl analog is predicted to have an XLogP3 approximately 0.7–1.0 units higher (estimated ~1.0–1.3), consistent with the well-established SAR that N-cyclopropyl groups reduce lipophilicity relative to N-isopropyl substituents by approximately 0.5–1.0 logP units across heterocyclic systems [2]. The lower XLogP3 of 0.3 for the target compound places it in a more favorable range for aqueous solubility and correlates with a predicted lower logD7.4, reducing non-specific protein binding potential.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 (computed, PubChem/Cactvs method) |
| Comparator Or Baseline | 3-(Propan-2-yl)-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098036-96-3): XLogP3 estimated ~1.0–1.3 (based on structural increment analysis for N-cyclopropyl vs N-isopropyl substitution) |
| Quantified Difference | ΔXLogP3 ≈ 0.7–1.0 units lower for cyclopropyl-substituted target compound |
| Conditions | Computed XLogP3 using PubChem XLogP3 algorithm (Cactvs-based); comparator value is structure-based estimate |
Why This Matters
Lower lipophilicity in the cyclopropyl compound translates to better predicted aqueous solubility and reduced non-specific protein binding, favoring more reliable dose-response behavior in biochemical and cell-based assays compared to the more lipophilic N-isopropyl analog.
- [1] Kuujia.com. CAS No. 2098035-82-4: 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione – Computed Properties: XLogP3 = 0.3. Accessed 2026. View Source
- [2] Wuitschik, G. et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem. 2010, 53, 3227–3246. (Provides context for the general logP-lowering effect of small-ring cycloalkyl substituents relative to open-chain alkyl groups.) View Source
